molecular formula C8H9ClO B3024949 (2-Chloro-3-methylphenyl)methanol CAS No. 61563-27-7

(2-Chloro-3-methylphenyl)methanol

Cat. No.: B3024949
CAS No.: 61563-27-7
M. Wt: 156.61 g/mol
InChI Key: CTGHPNGFROEADL-UHFFFAOYSA-N
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Description

(2-Chloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Scientific Research Applications

(2-Chloro-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Mechanism of Action

Target of Action

Given its structure, it can be inferred that it may interact with various enzymes and receptors in the body, particularly those involved in nucleophilic substitution reactions .

Mode of Action

(2-Chloro-3-methylphenyl)methanol, like other alcohols, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks an electrophilic carbon, leading to the replacement of a leaving group . This process can occur via two mechanisms: SN1 and SN2 . For benzylic halides, primary halides typically react via an SN2 pathway, while secondary and tertiary halides typically react via an SN1 pathway .

Biochemical Pathways

It’s plausible that the compound could participate in reactions involving nucleophilic substitution, leading to the formation of new compounds . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

Like other alcohols, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The compound’s bioavailability would depend on factors such as its absorption rate, metabolic stability, and plasma protein binding.

Result of Action

Based on its potential to undergo nucleophilic substitution reactions, it could lead to the formation of new compounds, which could have various effects on cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s reactivity and the rate of its reactions . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chloro-3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-Chloro-3-methylphenyl)methanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of (2-Chloro-3-methylphenyl)methanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2-Chloro-3-methylphenyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to (2-Chloro-3-methylphenyl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

    Oxidation: (2-Chloro-3-methylphenyl)methanone.

    Reduction: (2-Chloro-3-methylphenyl)methane.

    Substitution: Various substituted benzyl derivatives depending on the reagent used.

Comparison with Similar Compounds

    (2-Chlorobenzyl)alcohol: Similar structure but lacks the methyl group.

    (3-Methylbenzyl)alcohol: Similar structure but lacks the chlorine atom.

    (2-Chloro-4-methylphenyl)methanol: Similar structure with the methyl group at the fourth position.

Uniqueness: (2-Chloro-3-methylphenyl)methanol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzyl alcohol derivatives.

Properties

IUPAC Name

(2-chloro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGHPNGFROEADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561388
Record name (2-Chloro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-27-7
Record name 2-Chloro-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61563-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-3-methylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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